molecular formula C26H24N2O6S B2592326 [1-(3-acetylanilino)-1-oxopropan-2-yl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate CAS No. 727700-99-4

[1-(3-acetylanilino)-1-oxopropan-2-yl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate

Cat. No.: B2592326
CAS No.: 727700-99-4
M. Wt: 492.55
InChI Key: AWGUEVMPUSMZKQ-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring:

  • A 3-acetylanilino group attached to a propan-2-yl backbone.
  • A benzoate ester linked to a sulfonamide moiety.
  • An (E)-2-phenylethenyl (styrene) group conjugated to the sulfonamide.

The acetylanilino and benzoate ester motifs may influence solubility and metabolic stability. Structural determination of such compounds typically employs X-ray crystallography, often refined using programs like SHELXL .

Properties

IUPAC Name

[1-(3-acetylanilino)-1-oxopropan-2-yl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6S/c1-18(29)21-10-6-12-23(16-21)27-25(30)19(2)34-26(31)22-11-7-13-24(17-22)28-35(32,33)15-14-20-8-4-3-5-9-20/h3-17,19,28H,1-2H3,(H,27,30)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGUEVMPUSMZKQ-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)C)OC(=O)C2=CC(=CC=C2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)C)OC(=O)C2=CC(=CC=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-acetylanilino)-1-oxopropan-2-yl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the acetylation of aniline to form 3-acetylaniline. This intermediate is then reacted with a suitable acylating agent to introduce the oxopropan-2-yl group. The final step involves the sulfonylation of the benzoate ester with (E)-2-phenylethenyl sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[1-(3-acetylanilino)-1-oxopropan-2-yl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or acetyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, [1-(3-acetylanilino)-1-oxopropan-2-yl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its multiple functional groups. It may also serve as a probe for investigating cellular pathways and mechanisms.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [1-(3-acetylanilino)-1-oxopropan-2-yl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate involves its interaction with specific molecular targets. The acetylanilino group can form hydrogen bonds with proteins, while the sulfonylamino group can participate in electrostatic interactions. These interactions can modulate enzyme activity or disrupt protein-protein interactions, leading to various biological effects.

Comparison with Similar Compounds

Sulfonamide Derivatives: SC-558 and Analogs (1a–f)

describes SC-558, a COX-2 inhibitor, and analogs (1a–f) with varying substituents (e.g., CH₃, OCH₃, Br). Key comparisons:

Feature Target Compound SC-558 Analogs (1a–f)
Core Structure Benzoate ester + styrenyl sulfonamide Quinazoline + sulfonamide
Sulfonamide Substituent Styrene (E-configuration) Aryl/heteroaryl groups (e.g., bromophenyl in 1d)
Bioactivity Hypothesized enzyme inhibition (unconfirmed) COX-2 inhibition (SC-558); substituents modulate potency and selectivity
Solubility Benzoate ester may reduce solubility vs. carboxylate; styrene adds hydrophobicity Electron-withdrawing groups (e.g., Br in 1d) enhance binding but may reduce aqueous solubility

CDK7 Inhibitors: Thiazole-Containing Derivatives

discloses acrylamide-thiazole derivatives as CDK7 inhibitors. Comparisons include:

Feature Target Compound CDK7 Inhibitors
Functional Groups Sulfonamide, benzoate ester, acetylanilino Thiazole, acrylamide, pyridyl
Biological Target Unreported (structural similarity suggests kinase or protease inhibition) Explicit CDK7 inhibition for cancer therapy
Metabolic Stability Ester group may undergo hydrolysis in vivo Amide bonds (e.g., acrylamide) resist hydrolysis, improving pharmacokinetics

Key Insight : The target compound’s ester linkage contrasts with the hydrolytically stable amides in CDK7 inhibitors, implying shorter half-life but possibly faster clearance .

Structural and Methodological Considerations

  • Substituent Effects: The 3-acetylanilino group may enhance membrane permeability vs. SC-558’s quinazoline core, while the styrene group could introduce π-π stacking interactions absent in thiazole-based inhibitors .

Biological Activity

The compound [1-(3-acetylanilino)-1-oxopropan-2-yl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate is a novel organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H19NO4C_{16}H_{19}NO_4, and it features a complex structure that includes an acetylaniline moiety, a sulfonamide group, and a benzoate unit. The compound's intricate design may contribute to its biological effects.

PropertyValue
Molecular Weight299.33 g/mol
Chemical FormulaC₁₆H₁₉N O₄
SolubilitySoluble in DMSO
Melting PointNot specified

Research indicates that the biological activity of this compound may be attributed to its ability to modulate various biochemical pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in inflammatory pathways.
  • Antioxidant Properties : The presence of phenolic structures suggests potential antioxidant activity, which could mitigate oxidative stress in cells.
  • Cellular Signaling Modulation : Interaction with cellular receptors may alter signaling pathways, influencing cell proliferation and apoptosis.

Biological Activity Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Anticancer Activity

One study demonstrated that similar sulfonamide derivatives exhibited significant cytotoxic effects against various cancer cell lines. The compound's mechanism was linked to the induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

In vitro studies indicated that compounds with similar structures could reduce pro-inflammatory cytokine production in macrophages. This suggests that this compound might possess anti-inflammatory properties by targeting NF-kB signaling pathways.

Case Studies

Case Study 1: Antitumor Efficacy
A recent investigation into the antitumor efficacy of sulfonamide derivatives showed promising results in xenograft models. Mice treated with the compound exhibited reduced tumor growth compared to controls, highlighting its potential as an anticancer agent.

Case Study 2: Inflammation Model
In a model of acute inflammation, administration of a related compound resulted in decreased edema and pain response. This suggests that the compound could be beneficial in treating inflammatory conditions.

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